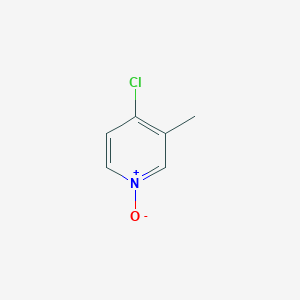

4-Chloro-3-methylpyridine 1-oxide

Description

Contextualization within Halogenated Pyridine (B92270) N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds derived from pyridine through the oxidation of the ring nitrogen atom. wikipedia.org This N-oxide group significantly alters the electronic properties of the pyridine ring. It enhances the reactivity of the molecule, allowing it to participate in a variety of chemical reactions. Pyridine N-oxides are recognized as valuable synthetic intermediates for preparing substituted pyridines. rsc.orgrsc.org

Halogenated pyridine N-oxides are a sub-class of these compounds where one or more hydrogen atoms on the pyridine ring are replaced by halogen atoms (F, Cl, Br, I). The introduction of a halogen, such as chlorine, further modifies the reactivity. Specifically, the N-oxide group can activate the ring for certain substitution reactions. wikipedia.org For example, the treatment of pyridine N-oxide with phosphorus oxychloride can yield 2- and 4-chloropyridines. wikipedia.org

4-Chloro-3-methylpyridine (B157665) 1-oxide is a specific example of a chlorinated pyridine N-oxide. Its reactivity is influenced by the interplay of three key features:

The Pyridine Ring: A stable aromatic system.

The N-oxide Group: An electron-withdrawing group that enhances reactivity and can direct substitutions to the 2- and 4-positions. wikipedia.org

The Chlorine Atom: A halogen substituent that can participate in nucleophilic substitution reactions.

The Methyl Group: An electron-donating group that can influence the regioselectivity of reactions.

The reactivity of 4-chloro-3-methylpyridine 1-oxide can be compared with other halogenated pyridine derivatives. For instance, studies have measured the reaction rates of various 4-chloropyridine (B1293800) derivatives and their 1-oxides with sodium methoxide (B1231860), demonstrating the influence of substituents and the N-oxide group on reaction kinetics. jst.go.jp The absence of a methyl group, as in 4-chloropyridine 1-oxide, can reduce steric hindrance and lead to different reactivity profiles.

| Compound | Molecular Formula | Molecular Weight | Key Differences | Source |

|---|---|---|---|---|

| This compound | C₆H₆ClNO | 143.57 g/mol | Contains a methyl group at the 3-position. | |

| 4-Chloropyridine N-oxide | C₅H₄ClNO | 129.55 g/mol | Absence of a methyl group reduces steric hindrance, affecting reactivity. |

Significance in Contemporary Chemical Science

The significance of this compound in modern chemical science stems primarily from its role as a versatile synthetic intermediate. rsc.orgrsc.org It serves as a crucial building block in the synthesis of more complex molecules for various applications, including pharmaceuticals and agrochemicals.

One of the most notable applications is in the synthesis of proton pump inhibitors. For example, it is a key intermediate in the production of Pantoprazole (B1678409), a widely used medication. google.com The synthesis pathway often involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) to its N-oxide, which is a closely related derivative. google.compatsnap.comgoogle.com

The reactivity of this compound allows it to undergo several important transformations:

Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles, enabling the introduction of a wide range of functional groups.

Reduction: The N-oxide group can be reduced back to the parent pyridine, 4-Chloro-3-methylpyridine, using appropriate reducing agents.

Further Oxidation: The compound can undergo additional oxidation reactions to form more complex derivatives.

The N-oxide functionality is critical as it activates the molecule, making such transformations possible under relatively mild conditions. rsc.orgrsc.org The ability to selectively functionalize the pyridine ring through the use of the N-oxide intermediate makes compounds like this compound indispensable tools for synthetic organic chemists. nih.govnih.gov Recent research has also explored the use of aza-arene N-oxides in ring-annulation reactions to form complex heterocyclic systems like azaindolines, highlighting the ongoing development of new synthetic methods involving these versatile compounds. acs.orgacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOJIYQUDWBKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292079 | |

| Record name | 4-Chloro-3-methylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-34-3 | |

| Record name | 1073-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3-methylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3 Methylpyridine 1 Oxide

Established Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylpyridine (B157665) 1-oxide can be achieved through two primary strategies: the direct oxidation of 4-Chloro-3-methylpyridine and the chemical modification of related pyridine (B92270) derivatives.

Oxidation of 4-Chloro-3-methylpyridine

The most direct route to 4-Chloro-3-methylpyridine 1-oxide involves the oxidation of the nitrogen atom of the pyridine ring in 4-Chloro-3-methylpyridine. This transformation is commonly accomplished using peroxide-based reagents.

Hydrogen peroxide is a common oxidant for the N-oxidation of pyridines. The reaction is typically performed in the presence of an acid, such as acetic acid, which can lead to the in situ formation of a stronger oxidizing agent, peracetic acid. orgsyn.org For the oxidation of related substituted pyridines, such as 4-chloro-3-methoxy-2-methylpyridine (B28138), hydrogen peroxide has been used in conjunction with a phosphotungstic acid catalyst. patsnap.com This method involves heating the pyridine derivative with an aqueous solution of hydrogen peroxide and the catalyst to achieve high yields. patsnap.com Another approach for electron-deficient pyridines involves the use of a hydrogen peroxide-urea complex in combination with trifluoroacetic anhydride (B1165640), which generates a potent peracid in situ. researchgate.net

Table 1: Conditions for Hydrogen Peroxide Mediated Oxidation of Pyridine Derivatives

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Methylpyridine (B133936) | 30% Hydrogen Peroxide, Glacial Acetic Acid | 70 ± 5°C, 24 hours | 73-77% | orgsyn.org |

| 4-Chloro-3-methoxy-2-methylpyridine | 35% Hydrogen Peroxide, Phosphotungstic Acid | 83-90°C, 5 hours | High | patsnap.com |

| Electron Deficient Pyridines | Hydrogen Peroxide-Urea Complex, Trifluoroacetic Anhydride | Mild Conditions | Not Specified | researchgate.net |

Peracetic acid is a highly effective reagent for the N-oxidation of pyridines and is widely used in both laboratory and industrial settings. organic-chemistry.orgnih.gov The reaction involves treating the pyridine substrate with a solution of peracetic acid, often in a solvent like acetic acid. orgsyn.org

For practical and safety reasons, peracetic acid is often generated in situ by reacting hydrogen peroxide with acetic acid. researchgate.netmdpi.com This method avoids the need to handle concentrated and potentially unstable peracetic acid solutions. The oxidation of halopyridines can be efficiently carried out using peracetic acid generated in situ from hydrogen peroxide and acetic acid, sometimes with the aid of a catalyst like maleic anhydride to improve reaction rates. google.com The reaction temperature is typically maintained between 60°C and 85°C. google.com

Table 2: Conditions for In Situ Peracetic Acid Oxidation

| Starting Material | Reagents | Catalyst | Temperature | Reference |

|---|---|---|---|---|

| 2-Chloropyridine/2-Bromopyridine | Hydrogen Peroxide, Acetic Acid | Maleic Anhydride, Phthalic Anhydride, or Maleic Acid | 20-120°C (preferred 60-85°C) | google.com |

| Pyridine | Hydrogen Peroxide, Acetic Acid | None specified | Not Specified | researchgate.net |

Peracetic Acid Oxidation

Preparation from Related Pyridine Derivatives

An alternative synthetic strategy involves starting from a more functionalized pyridine ring and converting it to the desired product.

A well-established method for introducing a chlorine atom at the 4-position of a pyridine N-oxide is through the nucleophilic substitution of a nitro group. The starting material for this route is 3-methyl-4-nitropyridine (B157339) 1-oxide. This precursor can be synthesized by the nitration of 3-methylpyridine 1-oxide using a mixture of fuming nitric acid and sulfuric acid. orgsyn.org

The conversion of the 4-nitro group to a 4-chloro group can be achieved by heating 3-methyl-4-nitropyridine 1-oxide with a strong acid containing a chloride source. For example, heating 4-nitropyridine-N-oxide with concentrated hydrochloric acid in a sealed tube at 160°C or refluxing for an extended period results in the formation of 4-chloropyridine-N-oxide in high yield. sciencemadness.org Another reported method for the conversion of 4-nitro-pyridine N-oxides to their 4-chloro counterparts involves the use of acetyl chloride. rsc.org

Table 3: Synthesis from a Nitro Precursor

| Reaction Step | Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Nitration | 3-Methylpyridine 1-oxide | Fuming Nitric Acid, Sulfuric Acid | 100-105°C, 2 hours | 3-Methyl-4-nitropyridine 1-oxide | orgsyn.org |

| Chlorination | 4-Nitropyridine-N-oxide | Concentrated Hydrochloric Acid | 160°C, sealed tube, 4 hours | 4-Chloropyridine-N-oxide | sciencemadness.org |

| Chlorination | 4-Nitro-α-picoline N-oxide | Acetyl Chloride | 20-25°C, 7 hours | 4-Chloro-α-picoline N-oxide | rsc.org |

Optimization of Synthetic Pathways

Influence of Reaction Conditions on Yield and Purity

The synthesis of pyridine N-oxides, including this compound, is highly dependent on the reaction conditions, which significantly impact both the yield and purity of the final product. A common synthetic route involves the oxidation of the corresponding pyridine derivative. For instance, the oxidation of 3,4-lutidine using peracetic acid can yield this compound. Key parameters that require careful control include temperature, the choice of oxidizing agent, and the purification method.

In the synthesis of a related compound, 4-chloro-3-methoxy-2-methylpyridine N-oxide, the reaction temperature is maintained between 85-87°C. chemicalbook.compatsnap.com The dropwise addition of hydrogen peroxide is controlled to manage the exothermic nature of the reaction. patsnap.com Following the reaction, the mixture is cooled, and the pH is adjusted to between 7 and 9 to neutralize the solution and decompose any excess oxidant. patsnap.comgoogle.com Purification is then typically carried out through extraction with a solvent like dichloromethane, followed by drying and evaporation under reduced pressure. patsnap.comgoogle.com High-performance liquid chromatography (HPLC) is often used to confirm the purity of the product. google.com

The choice of catalyst also plays a crucial role. In some syntheses, phosphotungstic acid is employed as a catalyst to facilitate the oxidation with hydrogen peroxide. chemicalbook.compatsnap.com The concentration of the catalyst and the reaction time are optimized to maximize the yield. For example, a 5-hour reaction time at 85°C has been reported to be effective. chemicalbook.compatsnap.com

Detailed research findings on the synthesis of a similar compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, are presented in the table below, showcasing the impact of varying reaction conditions on the yield.

| Starting Material | Catalyst | Oxidant | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-chloro-3-methoxy-2-methylpyridine | 25% Phosphotungstic acid solution | 35% Hydrogen peroxide | 85-87 | 5 | 95 | chemicalbook.compatsnap.com |

| 4-chloro-3-methoxy-2-picoline | 20% Phosphotungstic acid solution | 35% Hydrogen peroxide | 83-90 | 5 | Not specified | patsnap.com |

| 4-chloro-3-methoxy-2-methylpyridine | 30% Phosphotungstic acid solution | 35% Hydrogen peroxide | 85-88 | 5 | 93.05 | patsnap.comgoogle.com |

Continuous Flow Reactor Applications

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of pyridine N-oxides, including enhanced safety, improved efficiency, and easier scalability. organic-chemistry.orgnih.gov The use of a packed-bed microreactor with a suitable catalyst, such as titanium silicalite (TS-1), and hydrogen peroxide as the oxidant has been shown to be effective for the N-oxidation of various pyridine derivatives. organic-chemistry.org

This methodology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and shorter reaction times compared to batch reactors. organic-chemistry.orgnih.gov A key advantage of continuous flow systems is the ability to operate for extended periods, with one study reporting over 800 hours of continuous operation without loss of catalyst activity. organic-chemistry.org This robustness makes it a highly attractive option for industrial-scale production. organic-chemistry.orgnih.gov

The inherent safety of flow reactors is a significant benefit, especially when dealing with potentially hazardous reagents or exothermic reactions. nih.gov The small reaction volumes within the reactor minimize the risks associated with thermal runaway. Furthermore, the closed-system nature of flow reactors reduces operator exposure to potentially harmful chemicals. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds aims to minimize environmental impact by improving atom economy, reducing waste, and utilizing more environmentally benign reagents and conditions. primescholars.com

Solvent and Catalyst-Free Oxidation Approaches

Research into solvent-free and catalyst-free oxidation methods represents a significant step towards greener chemical synthesis. chemicalbook.com Microwave-assisted, solvent-free oxidation of alcohols has been demonstrated using reagents supported on silica (B1680970) gel. researchgate.net While not directly applied to this compound in the provided context, these approaches highlight a potential avenue for future research. Photocatalytic systems, for example using TiO₂ nanoparticles under UV light, have also been explored for oxidation reactions, achieving high conversion rates. However, challenges such as catalyst deactivation currently limit their industrial applicability. The development of robust, reusable catalysts and solvent-free reaction conditions remains a key goal in green chemistry. chemicalbook.comnih.gov

Industrial Production Considerations

The industrial-scale production of this compound and similar compounds requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. patsnap.comgoogle.com The synthesis method should be robust, providing high yields and purity consistently. patsnap.com

One of the primary safety concerns is the management of exothermic reactions. In batch reactors, the risk of thermal runaway can be mitigated by using jacketed reactors with circulating coolant and by controlling the rate of addition of reagents like hydrogen peroxide. Continuous flow reactors offer an inherently safer alternative due to their small internal volume and superior heat transfer capabilities. organic-chemistry.orgnih.gov

The choice of raw materials and reagents is critical from both a cost and environmental perspective. Using readily available and less hazardous starting materials is preferred. patsnap.com The synthesis of a related compound, for instance, uses 4-chloro-3-methoxy-2-methylpyridine as a raw material and a phosphotungstic acid solution as a catalyst with hydrogen peroxide as the oxidant. patsnap.comgoogle.com This method is described as having mild reaction conditions, high safety, and high yield, making it suitable for industrial production. patsnap.comgoogle.com

Reactivity and Reaction Mechanisms of 4 Chloro 3 Methylpyridine 1 Oxide

General Reactivity Patterns of Pyridine (B92270) N-Oxides

Pyridine N-oxides, including 4-chloro-3-methylpyridine (B157665) 1-oxide, exhibit distinct reactivity compared to their parent pyridines. The N-oxide functional group significantly alters the electronic properties of the aromatic ring. The oxygen atom, being highly electronegative, draws electron density from the ring, yet it can also donate a lone pair of electrons back into the ring system through resonance. bhu.ac.inyoutube.com This dual nature means that the N-oxide group can act as both an electron-withdrawing and an electron-donating group depending on the nature of the attacking reagent. youtube.comarkat-usa.org

The key features of pyridine N-oxide reactivity include:

Enhanced Polarity: The N-O bond is highly polar, leading to a larger dipole moment in pyridine N-oxides (4.37 D) compared to pyridines (2.03 D). scripps.edu

Modified Basicity: They are significantly weaker bases than the corresponding pyridines. For instance, the pKa of protonated pyridine-N-oxide is 0.8, which is much lower than that of pyridine (pKa = 5.2). scripps.eduwikipedia.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for 4-chloro-3-methylpyridine 1-oxide, primarily involving the displacement of the chlorine atom at the 4-position.

Replacement of Chlorine Atom

The chlorine atom at the C4 position of this compound is activated towards nucleophilic displacement. This is a common pathway for introducing various functional groups onto the pyridine ring, making the compound a valuable building block in organic synthesis. For instance, it can react with methoxides, such as sodium methoxide (B1231860), to replace the chlorine and form a methoxy (B1213986) derivative. jst.go.jp The reaction rates of these substitutions are influenced by other substituents on the pyridine ring. jst.go.jp

Influence of N-Oxide Group on Reactivity

The N-oxide group plays a crucial role in facilitating nucleophilic substitution at the 4-position. Its influence can be attributed to several factors:

Electron Withdrawal: The N-oxide group is strongly electron-withdrawing, which polarizes the C-Cl bond and makes the C4 carbon atom more electrophilic and thus more susceptible to attack by nucleophiles. acs.org

Stabilization of Intermediates: During an SNAr reaction, a negatively charged intermediate, known as a Meisenheimer complex, is formed. The N-oxide group can effectively stabilize this intermediate through resonance, lowering the activation energy of the reaction and increasing the reaction rate compared to the non-oxidized pyridine equivalent. scripps.edu

Enhanced Nucleophilicity of Attacking Reagents: In some catalytic applications, the oxygen atom of the N-oxide can act as a nucleophile itself, attacking an acylation reagent to form a highly reactive acyloxypyridinium cation. This intermediate is then readily attacked by other nucleophiles. acs.org

Studies comparing the reaction rates of various 4-chloropyridine (B1293800) derivatives with sodium methoxide demonstrated that the N-oxide derivatives are significantly more reactive than their parent pyridines. jst.go.jp

Oxidation Reactions

While this compound is itself a product of oxidation, it can undergo further oxidation under specific conditions.

Further Oxidation to More Complex N-Oxide Derivatives

The oxidation of this compound can lead to the formation of more complex N-oxide derivatives. For example, a related compound, 4-chloro-3-methoxy-2-methylpyridine (B28138), is oxidized using hydrogen peroxide in the presence of a phosphotungstic acid catalyst to yield 4-chloro-3-methoxy-2-methylpyridine-N-oxide. patsnap.com This indicates that the pyridine nitrogen is the primary site of oxidation. Further oxidation might target the methyl group, although specific examples for this compound are not extensively detailed in the provided results. The conditions for such oxidations, including temperature and catalyst choice, are critical to controlling the reaction outcome. patsnap.com

Reduction Reactions

The N-oxide group can be removed through deoxygenation, a type of reduction reaction, to regenerate the parent pyridine. scripps.edu This is a synthetically useful step, as the N-oxide group can be used to direct substitutions (as described in section 3.2) and then subsequently removed. wikipedia.org Common reducing agents for this transformation include zinc dust in acetic acid. wikipedia.org The ability to easily remove the N-oxide group enhances the utility of compounds like this compound as intermediates in multi-step syntheses. arkat-usa.org

Rearrangement Reactions

Rearrangement reactions of pyridine N-oxides are crucial for introducing functional groups onto the pyridine ring, often in positions that are not readily accessible through direct substitution.

Polonovski Rearrangement and its Derivatives

While specific examples of the Polonovski rearrangement for this compound are not extensively detailed in the provided search results, the general principles of this reaction and related transformations are well-established for pyridine N-oxides. The Polonovski reaction typically involves the treatment of a pyridine N-oxide with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). This activation is followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, which can lead to the formation of functionalized pyridines.

A related modern variant involves the use of O-vinylhydroxylamines, which react with aza-arene N-oxides in the presence of triflic anhydride (Tf₂O). acs.org This process initiates an N-arylation, followed by a rapid researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to form azaindolines and azaindoles. acs.org This method has been successfully applied to a range of pyridine N-oxides, including those with electron-deficient groups. acs.org For instance, the reaction of 2-chloro-3-methyl-4-nitropyridine (B3043211) N-oxide under these conditions directly yielded the corresponding 7-azaindole (B17877) product. acs.org

The table below summarizes the conditions and outcomes of a related rearrangement reaction.

| Starting Material | Reagent | Conditions | Product | Yield |

| 2-chloro 3-methyl 4-nitropyridine (B72724) N-oxide | O-vinylhydroxylamine, Tf₂O | Not specified | 7-azaindole derivative | Not specified acs.org |

Mechanistic Studies of Transformations

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and improving yields of desired products. Both computational and experimental methods have been employed to elucidate these pathways.

Computational Chemistry and Theoretical Investigations

Computational studies provide valuable insights into the energetics and structures of reactants, intermediates, and transition states in the reactions of pyridine N-oxides. Density Functional Theory (DFT) calculations, using methods like B3LYP and M06, have been employed to study the properties of pyridine N-oxides and related compounds. nih.gov

A key area of computational investigation is the N-O bond dissociation enthalpy (BDE). nih.gov Theoretical calculations predict that the BDE of pyridine N-oxide is significantly higher (10.0–13.5 kcal/mol) than that of trimethylamine (B31210) N-oxide. nih.gov This difference is attributed to the greater resonance stabilization in pyridine N-oxide relative to pyridine. nih.gov This increased stability of the N-O bond in aromatic N-oxides like this compound influences their reactivity in processes such as oxidation reactions.

Computational models have also been used to understand the decomposition of oxidizing agents like hydrogen peroxide in the presence of catalysts used for the N-oxidation of pyridines. researchgate.net These studies help in identifying safer and more efficient reaction conditions by modeling factors like reactor pressure and product yield under various temperatures and catalyst concentrations. researchgate.net

The following table presents a comparison of calculated N-O bond dissociation enthalpies for related compounds.

| Compound | Computational Method | Calculated N-O BDE (kcal/mol) |

| Pyridine N-oxide | B3LYP/6-31G | 10.0-13.5 higher than TMAO nih.gov |

| Trimethylamine N-oxide (TMAO) | B3LYP/6-31G | Baseline for comparison nih.gov |

Experimental Mechanistic Elucidation

Experimental techniques are vital for confirming the mechanisms proposed by theoretical studies and for identifying transient species.

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. In the context of this compound chemistry, deuterated analogues are commercially available, such as 4-Chloro-3-(Methoxy-d3)-2-Methylpyridine 1-Oxide. clearsynth.com The availability of such isotopically labeled compounds is crucial for conducting mechanistic studies. For example, they can be used in reactions to determine whether a particular group, like the methoxy group in this case, is involved in intramolecular rearrangements or intermolecular exchange processes. While specific studies utilizing this labeled compound were not found in the search results, its availability points to its utility in mechanistic elucidation for reactions such as those involved in the synthesis of pharmaceuticals like Pantoprazole (B1678409). clearsynth.com

Spectroscopic techniques such as UV-vis, NMR, and Raman spectroscopy are instrumental in observing reaction progress and identifying intermediates. rug.nl For instance, in the oxidation of pyridines, changes in the UV-vis absorption spectrum can signal the formation of reaction intermediates. rug.nl The appearance and disappearance of specific absorption bands over time can provide kinetic data and help to characterize transient species. rug.nl

Similarly, ¹H NMR spectroscopy has been used to study the interactions between pyridine N-oxides, catalysts, and reagents. acs.org For example, ¹H NMR studies can show the formation of complexes between a pyridine N-oxide and an acid, which can be a key step in activating the N-oxide for subsequent reactions. acs.org In photoredox-catalyzed reactions, spectroscopic monitoring can provide evidence for the proposed electron transfer processes and the formation of radical intermediates. acs.org

The table below illustrates the application of spectroscopic monitoring in a related system.

| Technique | Observation | Implication |

| UV-vis Spectroscopy | Changes in absorption spectrum upon addition of oxidant. rug.nl | Formation of reaction intermediates. rug.nl |

| ¹H NMR Spectroscopy | Signal shifts upon mixing of substrate, catalyst, and acid. acs.org | Formation of a protonated or complexed N-oxide species. acs.org |

| Raman Spectroscopy | Decrease in reactant band intensity and appearance of product band. rug.nl | Monitoring of reaction progress and conversion. rug.nl |

Applications of 4 Chloro 3 Methylpyridine 1 Oxide and Its Derivatives in Organic Synthesis

Building Block in Complex Molecule Synthesis

The unique chemical architecture of 4-Chloro-3-methylpyridine (B157665) 1-oxide makes it a crucial starting material or intermediate in the construction of more elaborate molecular frameworks. The presence of the N-oxide enhances the reactivity of the pyridine (B92270) ring towards both electrophiles and nucleophiles, allowing for strategic functionalization. scripps.eduwikipedia.org Nucleophilic substitution reactions can readily occur at the 4-position, displacing the chloro group, which is a good leaving group.

Furthermore, the N-oxide group itself can be the site of reaction or can direct reactions to other positions on the ring before being subsequently removed through deoxygenation, typically with reagents like zinc dust. wikipedia.org This flexibility allows chemists to introduce a variety of substituents and build molecular complexity in a controlled manner. Its utility is prominently demonstrated in its role as a key intermediate in the multi-step synthesis of pharmaceutical agents.

Role in Pharmaceutical Intermediate Synthesis

The structural motifs present in 4-Chloro-3-methylpyridine 1-oxide are commonly found in a range of biologically active compounds, establishing its importance in medicinal chemistry. It serves as a precursor for the synthesis of new drug candidates, particularly in the development of proton pump inhibitors (PPIs). patsnap.com

Precursor to Proton Pump Inhibitors

Proton pump inhibitors are a class of drugs that reduce gastric acid production. This compound and its close derivatives are pivotal intermediates in the industrial synthesis of several major PPIs. patsnap.comgoogle.com

While detailed synthetic pathways can vary, the pyridine core of rabeprazole (B1678785) originates from pyridine-based precursors. The synthesis of rabeprazole involves the preparation of a key intermediate, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride. google.com The general strategy often begins with a substituted pyridine N-oxide. For instance, a common route starts with a 4-chloro-2,3-dimethyl pyridine N-oxide, which undergoes substitution with 3-methoxypropanol. asianjpr.com This step is followed by a series of transformations to introduce the chloromethyl group at the 2-position, ultimately yielding the necessary pyridine intermediate for condensation with the benzimidazole (B57391) moiety to form rabeprazole. google.comgoogle.comasianjpr.com The initial 4-chloro-substituted pyridine N-oxide is thus of considerable importance for the production of rabeprazole. google.com

The role of this compound is well-documented in the synthesis of pantoprazole (B1678409). It is a critical intermediate in the creation of 2-chloromethyl-3,4-dimethoxyl pyridine hydrochloride, one of the two main components required to synthesize pantoprazole. patsnap.com An industrial preparation method highlights a multi-step process where 4-chloro-3-methoxy-2-methylpyridine (B28138) is first oxidized to produce 4-chloro-3-methoxy-2-methylpyridine-N-oxide. This N-oxide is then converted through several steps, including methoxylation and chlorination, to yield the final pantoprazole intermediate. patsnap.com

One patented synthesis method involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine using hydrogen peroxide with a phosphotungstic acid catalyst to produce the N-oxide in high yield. patsnap.com

Table 1: Industrial Synthesis Steps for Pantoprazole Intermediate

| Step | Description | Starting Material | Product |

|---|---|---|---|

| 1 | Methylation | Maltol | 3-methoxy-2-methyl-4H-pyran-4-ketone |

| 2 | Ammoniation | 3-methoxy-2-methyl-4H-pyran-4-ketone | 3-methoxy-2-methyl-4(1H)-pyridone |

| 3 | Chlorination | 3-methoxy-2-methyl-4(1H)-pyridone | 4-chlorine-3-methoxy-2-methylpyridine |

| 4 | N-Oxidation | 4-chlorine-3-methoxy-2-methylpyridine | 4-chlorine-3-methoxy-2-methylpyridine-N-oxide |

| 5 | Methoxylation | 4-chlorine-3-methoxy-2-methylpyridine-N-oxide | 3,4-dimethoxy-2-methylpridine-N-oxide |

| 6 | Isomerization/Hydrolysis | 3,4-dimethoxy-2-methylpridine-N-oxide | 2-hydroxymethyl-3,4-dimethoxypridine |

| 7 | Chlorination/Salification | 2-hydroxymethyl-3,4-dimethoxypridine | 2-chloromethyl-3,4-dimethxyl pyridine hydrochloride |

This table outlines a representative industrial pathway for a key pantoprazole intermediate, highlighting the central role of the N-oxidation step.

Derivatization for Enhanced Biological Activity

The core structure of this compound serves as a scaffold that can be chemically modified to produce derivatives with a wide spectrum of biological activities. The N-oxide functional group, in particular, has been employed in drug development projects to create compounds with anticancer, antibacterial, anti-HIV, and anti-inflammatory properties. nih.gov The N-oxide motif can influence the molecule's interaction with biological targets, such as enzymes, sometimes by forming critical hydrogen bonds that modulate protein function. nih.gov

Research into heterocyclic compounds demonstrates that derivatization is a key strategy for discovering new therapeutic agents. For example, studies on related heterocyclic systems like imidazo[4,5-b]pyridines and 1,3,4-oxadiazoles show that modifications to the core structure can lead to potent and selective antimicrobial or antiproliferative agents. This principle of derivatization to enhance bioactivity is directly applicable to pyridine N-oxides.

Precursors for Antiallergy Agents

While the primary application of this compound is in the synthesis of PPIs, the broader class of pyridine derivatives has been explored for the treatment of allergic diseases. Various pyridine derivatives have been synthesized and investigated for their antiallergic effects, demonstrating the potential of this chemical class in developing treatments for conditions like asthma and allergic rhinitis. google.comdrugbank.com For instance, certain 1,3-oxazolo[4,5-h]quinolines, which contain a pyridine ring as part of their fused structure, have shown potent, orally active inhibition of allergic reactions in preclinical models. nih.gov Although a direct synthesis route from this compound to a marketed antiallergy agent is not prominently documented, its status as a versatile pyridine building block suggests its potential utility in the exploratory synthesis of novel antiallergic compounds.

Catalytic Applications

Heteroaromatic N-oxides, including derivatives of this compound, serve as effective catalysts in both metal-catalyzed and metal-free (organocatalytic) reactions. mdpi.com Their catalytic activity stems from their nature as mild Lewis bases. This basicity, while lower than that of the corresponding pyridines, is sufficient to catalyze a wide range of transformations. A key application is the activation of Lewis acids, such as halo-silane compounds. The N-oxide can interact with the silicon center, increasing its nucleophilicity and enabling reactions with electrophiles under conditions where they would otherwise be unreactive. mdpi.com This principle allows them to be used as ligands in coordination polymers that have applications in catalysis.

The field of organocatalysis has seen significant contributions from chiral pyridine N-oxide derivatives. These molecules act as nucleophilic catalysts, particularly in acyl transfer reactions. Unlike traditional chiral 4-(dimethylamino)pyridine (DMAP) analogues, where the C-4 position is crucial for high catalytic activity, novel designs have demonstrated that other substitution patterns can yield highly efficient catalysts. acs.org

Chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been rationally designed and synthesized for use in asymmetric nucleophilic reactions. acs.org In these catalysts, the oxygen atom of the N-oxide, rather than a nitrogen atom of an amino group, functions as the nucleophilic site. Mechanistic studies have shown that the nucleophilic ability of the oxygen in a pyridine-N-oxide is greater than that of the nitrogen in the corresponding pyridine. acs.org This allows for the formation of an acyloxypyridinium cation intermediate, which is then attacked by a nucleophile in the rate-determining step. acs.org

A notable application is the acylative dynamic kinetic resolution of azole hemiaminals. Using a chiral ArPNO catalyst derived from L-prolinamide and various aryl boronic acids, excellent yields and stereoselectivities have been achieved. acs.org

Table 1: Acylative Dynamic Kinetic Resolution of Tetrazole Hemiaminal using a Chiral ArPNO Catalyst

| Entry | Catalyst Loading (mol %) | Yield (%) | Diastereomeric Ratio (rr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | 5 | 93 | >20:1 | 99% |

Data sourced from studies on chiral 4-aryl-pyridine-N-oxide catalysts. acs.org

Furthermore, chiral oxazolines derived from pyridine N-oxides have been successfully employed as organocatalysts in other carbon-carbon bond-forming reactions. One such example is the allylation of aldehydes with allyl-trichlorosilane. mdpi.com The N-oxide catalyst activates the silane (B1218182) for the allylation reaction. The enantioselectivity of the reaction is influenced by the structure of the chiral fragment attached to the pyridine N-oxide. mdpi.com

Table 2: Organocatalytic Allylation of Benzaldehyde with Allyl-trichlorosilane

| Catalyst Fragment | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|

| (S)-Phenyl-glycinol | 90 | 71 |

| (S)-Valinol | 82 | 45 |

| (S)-tert-Leucinol | 89 | 59 |

Results for reactions catalyzed by pyridine N-oxide oxazolines. mdpi.com

Synthesis of Deuterated Pyridine Derivatives

Isotopically labeled compounds, particularly deuterated ones, are invaluable as internal standards in quantitative analysis and for mechanistic studies. diva-portal.org Pyridine N-oxide derivatives serve as effective precursors for the regioselective synthesis of deuterated pyridine derivatives. Specifically, the methyl groups on a pyridine ring can be selectively deuterated. diva-portal.org

The general method involves an H–D exchange reaction using deuterium (B1214612) oxide (D₂O) as the deuterium source, often in the presence of a base such as sodium deuteroxide (NaOD). diva-portal.org Research has shown that starting with methylpyridine N-oxide derivatives allows for the deuteration of the methyl groups without significant deuterium incorporation into the pyridine ring itself. The reaction efficiency can be dramatically improved by using microwave heating, which accelerates the H–D exchange. For instance, quantitative deuteration of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine (B75555) was achieved within 15 minutes at 170 °C under microwave irradiation. diva-portal.org This methodology provides a direct route to selectively deuterated pyridines from N-oxide precursors.

Table 3: Microwave-Assisted H-D Exchange on a Dimethyl Bipyridine Derivative

| Temperature (°C) | Time | Conversion (%) |

|---|---|---|

| 150 | 3 hours | Low |

| 160 | 3 hours | 93 |

| 170 | 15 minutes | >99 (Quantitative) |

Data from a study on the deuteration of methyl groups using NaOD/D₂O under microwave conditions. diva-portal.org

Cross-coupling Reactions

The pyridine N-oxide moiety activates the pyridine ring towards nucleophilic and electrophilic substitutions, making it a valuable substrate for cross-coupling reactions. researchgate.net Palladium-catalyzed cross-coupling reactions, in particular, have been successfully applied to pyridine N-oxide derivatives to form new carbon-carbon and carbon-heteroatom bonds.

One prominent example is the direct C-H arylation of indole (B1671886) derivatives with pyridine N-oxides. researchgate.net This reaction allows for the formation of a bond between the C-2 position of the pyridine N-oxide and the C-2 position of the indole. The transformation is typically catalyzed by a palladium(II) salt, such as palladium(II) acetate, in the presence of an oxidant like silver carbonate and a base.

Table 4: Palladium-Catalyzed Cross-Coupling of Pyridine N-oxide with Indole

| Additive | Yield (%) |

|---|---|

| Pyridine | 51 |

| Pivalic Acid (PivOH) | 71 |

Reaction Conditions: Indole (0.5 mmol), N-oxide (4 equiv), Pd(OAc)₂ (10 mol %), Ag₂CO₃ (2.3 equiv), Additive, TBAB (20 mol %), DMF, 135 °C, 20 h. researchgate.net

In addition to C-C bond formation, derivatives of this compound are used in C-N cross-coupling reactions. For instance, 2-chloro-3-methyl-4-nitropyridine (B3043211) N-oxide undergoes N-arylation with O-vinylhydroxylamines. acs.orgacs.org This reaction, which can be followed by a nih.govnih.gov-sigmatropic rearrangement and cyclization, provides a scalable route to functionalized 7-azaindolines and 7-azaindoles, which are important scaffolds in medicinal chemistry. acs.orgacs.org This transformation highlights the utility of the activated pyridine N-oxide ring in constructing complex heterocyclic systems.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of molecular systems. scirp.org DFT methods calculate the electronic structure of a molecule based on its electron density, providing a pathway to determine various molecular properties. nih.gov Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to model molecular systems, offering reliable results for geometry, vibrational frequencies, and electronic properties. scirp.orgnih.gov

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. scirp.orggoogle.com This process theoretically determines bond lengths, bond angles, and dihedral angles. For a molecule like 4-Chloro-3-methylpyridine (B157665) 1-oxide, optimization would reveal the precise spatial relationship between the pyridine (B92270) ring, the N-oxide group, the chlorine atom, and the methyl group. The resulting optimized structure is crucial, as it forms the basis for all subsequent property calculations. sci-hub.se While specific optimized geometric parameters for 4-Chloro-3-methylpyridine 1-oxide are not detailed in the available literature, the process would typically involve DFT methods, potentially with dispersion corrections to account for noncovalent interactions. google.com

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. cardiff.ac.ukresearchgate.net This calculation provides the normal modes of vibration, each with a corresponding frequency and intensity. nih.gov For this compound, this analysis would predict characteristic vibrational modes, such as the N-O stretching frequency, C-Cl stretching, C-H stretching of the methyl group, and various pyridine ring vibrations. researchgate.net These theoretical spectra are invaluable for interpreting experimental IR and Raman data, allowing for precise assignment of observed spectral bands. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.com A small energy gap suggests high chemical reactivity and that the molecule is more polarizable, while a large gap indicates higher stability. scirp.orgnih.gov For this compound, calculating the HOMO-LUMO energies and their distribution would identify the most probable sites for nucleophilic and electrophilic attack and provide insight into its charge transfer characteristics. nih.gov

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT that aids in structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its theoretical NMR spectrum. nih.gov These predicted shifts, when compared with experimental data, can confirm peak assignments and validate the proposed chemical structure, which is particularly useful for complex or novel molecules. researchgate.net

To understand the distribution of electronic charge within a molecule, various population analysis methods are employed. Mulliken population analysis is a common method, though it is known to be highly dependent on the basis set used. stackexchange.com A more robust and widely preferred method is Natural Bond Orbital (NBO) analysis, which calculates Natural Atomic Charges. stackexchange.comuni-muenchen.de NBO analysis provides a chemically intuitive picture of charge distribution by localizing orbitals into bonds and lone pairs. uni-muenchen.de For this compound, NBO analysis would provide charges for each atom, revealing the electron-withdrawing effects of the chlorine and N-oxide groups and the electronic state of the pyridine ring, which is crucial for understanding its reactivity. orientjchem.org

Mechanistic Pathway Calculations

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving this compound.

The primary synthesis of this compound involves the oxidation of 4-chloro-3-methylpyridine. The generally accepted mechanism for this N-oxidation is an electrophilic attack on the pyridine nitrogen by an oxidizing agent, such as a peracid. Computational studies on related pyridine compounds support this type of mechanism. For instance, DFT calculations on similar scaffolds suggest that electrophilic aromatic substitution is favored at the 4-position, a principle that can be extended to understand the reactivity of the pyridine ring itself.

Beyond its synthesis, the reactivity of this compound in other reactions has also been explored. For example, its reaction with organolithium reagents like n-butyllithium followed by treatment with an electrophile such as benzonitrile (B105546) has been documented, indicating pathways involving nucleophilic attack on the pyridine ring, which can be modeled computationally to understand the regioselectivity and transition states. dss.go.th

Thermodynamic Property Calculations

The thermodynamic and electronic properties of pyridine N-oxides as a class have been a subject of theoretical investigation. These studies reveal the significant influence of the N-oxide group on the molecule's stability and polarity.

Aromatic N-oxides, including derivatives like this compound, are characterized by a highly polar N+–O– bond, with the dipole moment for the parent pyridine-N-oxide being approximately 4.28 D. nih.gov This high polarity influences the compound's solubility and intermolecular interactions. The N-O bond in aromatic N-oxides is more stable than in aliphatic amine oxides, which is reflected in its higher bond order (around 1.3) due to π-backdonation from the oxygen lone pairs into the pyridine π-system. nih.gov Consequently, aromatic N-oxides are generally more difficult to reduce than their amine oxide counterparts. nih.gov

While specific thermodynamic data calculated for this compound is not extensively published, the general properties of substituted pyridine N-oxides have been systematically studied. Quantum chemical calculations on various substituted pyridine N-oxides show that electron-withdrawing or electron-donating groups significantly affect the electronic properties, such as electron affinity and ionization potential, which in turn influences their reactivity and potential biological activity. nih.gov

Table 1: General Comparison of N-Oxide Bond Properties

| Property | Aliphatic Amine N-Oxides (e.g., TMAO) | Aromatic N-Oxides (e.g., Pyridine-N-oxide) |

|---|---|---|

| Typical Dipole Moment | ~5.0 D | ~4.3 D |

| N-O Bond Character | Weaker, more single-bond character | Stronger, partial double-bond character (Bond Order ~1.3) nih.gov |

| Reactivity | More easily reduced | More stable, less easily reduced nih.gov |

Molecular Docking Studies (if applicable to derivatives)

Molecular docking is a computational technique used extensively in drug discovery to predict how a molecule (ligand) binds to the active site of a protein (receptor). While specific docking studies focusing on derivatives of this compound are not prominent, numerous studies on the broader class of pyridine N-oxide derivatives demonstrate the applicability and power of this approach.

A notable example is the investigation of pyridine N-oxide derivatives as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. nih.govtandfonline.com In this study, researchers employed a combination of 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking to screen a library of 110 pyridine N-oxide compounds. nih.gov The computational models identified a novel derivative, designated as compound A5, with high predicted binding affinity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, suggesting its potential as an antiviral drug candidate against COVID-19. nih.govtandfonline.com DFT methods were also used to analyze the reactivity sites of the derivatives. nih.gov

Table 2: Example of Molecular Docking Study on Pyridine N-Oxide Derivatives

| Parameter | Details |

|---|---|

| Target Protein | SARS-CoV-2 Main Protease (3CLpro) nih.gov |

| PDB ID | 6LU7 nih.gov |

| Computational Methods | 3D-QSAR (CoMSIA), Molecular Surflex-Docking, DFT nih.govtandfonline.com |

| Compound Library | 110 pyridine N-oxide derivatives nih.gov |

| Key Finding | Identification of a new potential inhibitor (Compound A5) with high binding affinity and good predicted ADMET profile. nih.gov |

Furthermore, other studies have explored derivatives of related heterocyclic systems. For instance, docking studies have been performed on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines to evaluate their neurotropic activity, demonstrating the utility of these computational methods in neuroscience drug discovery. mdpi.com Similarly, pyridine-N-oxide inhibitors have been docked with protease factor XIa, highlighting their potential in developing antithrombotic agents. nih.gov These examples collectively underscore the value of using molecular docking to explore the therapeutic potential of novel compounds derived from or related to the this compound scaffold.

Biological Activity and Medicinal Chemistry of Derivatives

Antimicrobial Potential of Derivatives

Derivatives of pyridine (B92270) have demonstrated notable antimicrobial properties. For instance, compounds bearing chloro and hydroxy groups have shown excellent activity against a spectrum of microbes including S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, and A. clavatus. nih.gov The synthesis of dihydropyridine (B1217469) and dihydropyrimidone derivatives containing a 5-chloropyrazole unit has been a focus, given that halogenated pyrazoles are utilized as drugs and agrochemicals. scispace.com Some of these synthesized compounds have exhibited good antibacterial activity. scispace.com

Furthermore, a series of novel 4-chloro-3-nitrophenylthiourea derivatives were synthesized and showed high antibacterial activity against both standard and hospital strains, with MIC values ranging from 0.5-2 μg/mL. nih.gov Specifically, derivatives with 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents were particularly effective against Gram-positive pathogens and demonstrated the ability to inhibit biofilm formation in methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov

The antimicrobial potential of pyridine derivatives is often linked to their chemical structure, which allows for interaction with various biological targets. ontosight.ai Research has explored the synthesis of numerous pyridine-containing compounds, such as those with 1,3,4-oxadiazole (B1194373) rings, which have shown promising antibacterial and antifungal activities. mdpi.com

Table 1: Examples of Antimicrobial Activity in Pyridine Derivatives

| Derivative Class | Target Organisms | Key Findings | Reference |

| Dihydropyridines with 5-chloropyrazole | Bacteria | Good antibacterial properties observed. | scispace.com |

| 4-Chloro-3-nitrophenylthioureas | Gram-positive bacteria, M. tuberculosis | High activity against standard and hospital strains; biofilm inhibition. | nih.gov |

| Pyridine-containing 1,3,4-oxadiazoles | Bacteria, Fungi | Broad-spectrum antimicrobial activity. | mdpi.com |

| Pyridine derivatives with chloro and hydroxy groups | S. aureus, E. coli, C. albicans, etc. | Excellent antimicrobial activity against a wide range of microbes. | nih.gov |

Agrochemical Applications (Pesticide/Herbicide) of Derivatives

Pyridine and its derivatives are fundamental in the agrochemical industry, often referred to as the "chip" of pesticides. agropages.com They are integral to the synthesis of highly efficient, low-toxicity pesticides with good environmental compatibility. agropages.com Methylpyridine derivatives, in particular, are used to produce fourth-generation agrochemical products. agropages.com

The introduction of a trifluoromethylpyridine (TFMP) moiety into molecules has led to the development of more than 20 new agrochemicals. nih.gov For example, Fluazifop-butyl, a herbicide, was one of the first to incorporate a TFMP substructure and acts as an acetyl-CoA carboxylase (ACCase) inhibitor. nih.gov The pyridine derivative demonstrated superior herbicidal activity on perennial grass weeds compared to its benzene (B151609) analogue. nih.gov Another example is Chlorfluazuron, an insect growth regulator that shows excellent insecticidal activity against specific pests like Lepidoptera by inhibiting chitin (B13524) biosynthesis. nih.gov

Derivatives of 2-methylpyridine, such as 2-chloro-6-trichloromethyl pyridine (CTC), are used to produce pesticides like chlorfenapyr, which also has herbicidal properties. agropages.com

Interaction with Biological Targets

The biological activity of pyridine N-oxides and their derivatives stems from their ability to interact with various biological targets, including enzymes and receptors. ontosight.ai For example, certain 4-chloro-3-nitrophenylthiourea derivatives have been found to act against topoisomerases isolated from Staphylococcus aureus. nih.gov

The design of molecules that can effectively bind to and modulate the activity of these targets is a key aspect of medicinal chemistry. The unique chemical structure of pyridine N-oxides, with their electron-withdrawing N-oxide group, influences their reactivity and interaction with biological systems. ontosight.ai

Toxicological Profiles of Related Chlorinated Pyridines (Excluding 4-Chloro-3-methylpyridine (B157665) 1-oxide itself)

While specific toxicological data for 4-chloro-3-methylpyridine 1-oxide is not extensively documented in the provided results, information on related chlorinated pyridines offers some insight. The U.S. Environmental Protection Agency (EPA) has characterized the hazards of a category of chlorinated pyridines, though data gaps for certain derivatives exist. epa.gov

Studies on o-chloropyridine indicate that chlorinated pyridines can be rapidly absorbed through the skin. nih.gov Acute toxicity studies in animals have shown that o-chloropyridine can cause liver damage, including swelling, fatty livers, and hemorrhagic necrosis. nih.gov The oral LD50 in mice for o-chloropyridine is 100 mg/kg. nih.gov For pyridine itself, very high levels are needed to cause death in animals, and the primary health concern from exposure is potential liver damage. cdc.gov It is important to note that these findings are for related compounds and not for this compound itself.

Table 2: Toxicological Data for Related Chlorinated Pyridines

| Compound | Species | Route of Administration | Observed Effects | Reference |

| o-Chloropyridine | Mouse | Oral | Swollen and fatty livers, hemorrhage, necrosis. LD50: 100 mg/kg. | nih.gov |

| o-Chloropyridine | Rabbit | Dermal | Hemorrhagic necrosis of the liver. LD50: 64 mg/kg. | nih.gov |

| Pyridine | Rat | Oral | LD50: 1,580 mg/kg. High doses can be lethal. | cdc.gov |

Potential in Drug Design and Development

The pyridine scaffold is considered a "privileged structure" in drug design, appearing in numerous natural and synthetic compounds with significant biological activity. nih.gov this compound itself is a key intermediate in the synthesis of Pantoprazole (B1678409), a proton pump inhibitor used for gastrointestinal diseases. google.compatsnap.com

The versatility of the pyridine ring allows for the creation of diverse molecular libraries, leading to the discovery of potent and safe bioactive compounds. nih.gov For instance, derivatives of trifluoromethylpyridine (TFMP) are not only used in agrochemicals but also in the pharmaceutical industry, with several products approved for market and many more in clinical trials. nih.gov The combination of the unique properties of the fluorine atom and the pyridine moiety contributes to their biological activities. nih.gov

The design and synthesis of innovative compounds that combine pyridine with other moieties, such as the chromene scaffold, have yielded molecules with a broad range of potential therapeutic applications, including antimicrobial and anticancer agents. nih.gov

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Catalyst Development

The traditional synthesis of 4-Chloro-3-methylpyridine (B157665) 1-oxide often involves the oxidation of 3,4-lutidine, for instance, using peracetic acid. However, future research is pivoting towards more efficient, safer, and environmentally benign synthetic strategies.

Furthermore, methodologies like response surface methodology are being considered to identify intensified and inherently safer reaction conditions. researchgate.net By systematically studying the interplay of variables such as catalyst loading, temperature, and reagent concentration, researchers can optimize the synthesis for maximum yield while mitigating risks like reactor overpressure due to hydrogen peroxide decomposition. researchgate.net

| Synthetic Parameter | Traditional Method | Emerging Approach | Anticipated Benefit |

| Oxidant | Peracetic Acid | Hydrogen Peroxide | Greener, water as by-product |

| Catalyst | Stoichiometric | Catalytic (e.g., Phosphotungstic Acid) | Higher efficiency, reusability, less waste. patsnap.com |

| Process Optimization | Empirical | Response Surface Methodology | Enhanced safety and efficiency. researchgate.net |

Exploration of New Chemical Transformations

The reactivity of 4-Chloro-3-methylpyridine 1-oxide is dominated by the N-oxide group, which activates the pyridine (B92270) ring, particularly at the 2- and 4-positions, for various transformations. The chlorine atom at the 4-position is a good leaving group, making the compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions.

Future research is focused on expanding the scope of these transformations. Studies on related 4-chloropyridine (B1293800) N-oxides have demonstrated their reactivity with nucleophiles like sodium methoxide (B1231860). jst.go.jp The exploration of a wider array of nucleophiles (N-, O-, S-, and C-based) will undoubtedly lead to a diverse library of 3-methylpyridine (B133936) derivatives with novel functionalities.

Moreover, recent breakthroughs in organic synthesis are being applied to pyridine N-oxides, opening up new avenues for this compound. For instance, the reaction of a related compound, 2-chloro-3-methyl-4-nitropyridine (B3043211) N-oxide, with O-vinylhydroxylamines to construct 7-azaindole (B17877) scaffolds highlights the potential for complex heterocyclic synthesis. acs.orgacs.org This suggests that after suitable functionalization (e.g., nitration), this compound could serve as a key precursor in the synthesis of fused bicyclic systems, which are prevalent in pharmaceuticals. acs.orgacs.org Additionally, visible-light-induced photoredox catalysis represents another frontier, with methods being developed for transformations like deoxygenation and hydroxymethylation of pyridine N-oxides. acs.org

Advanced Material Applications (e.g., Nanocomposites)

While the primary application of this compound has been in organic synthesis, its inherent properties suggest potential use in materials science. Pyridine N-oxides are known to act as ligands in coordination chemistry, forming stable complexes with various metal ions. researchgate.net The oxygen atom of the N-oxide group and the nitrogen atom of the pyridine ring can both participate in coordination.

Future research could explore the use of this compound and its derivatives as building blocks for metal-organic frameworks (MOFs) or coordination polymers. The specific substitution pattern could influence the resulting framework's topology and properties, potentially leading to materials with applications in gas storage, catalysis, or sensing.

Although direct applications in nanocomposites are not yet documented, the functional groups on the molecule offer handles for incorporation into larger material structures. The chloro group can be substituted with moieties that can polymerize or anchor to nanoparticle surfaces. This could lead to the development of functional polymers or hybrid nanocomposites with tailored electronic or optical properties. Further investigation into this area is a promising, albeit currently underexplored, research direction.

Deeper Mechanistic Understanding through Integrated Approaches

A profound understanding of reaction mechanisms is paramount for optimizing existing transformations and designing new ones. Future research will increasingly rely on an integrated approach, combining experimental studies with high-level computational chemistry.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating the energetics of molecules like this compound. mdpi.com Research on pyridine N-oxides has used computational methods to calculate N-O bond dissociation enthalpies (BDEs) and to understand the molecule's resonance stabilization, which are key to its reactivity. mdpi.com Similar in-depth computational analysis of this compound and its reaction intermediates can provide valuable insights. For example, DFT calculations have been instrumental in understanding the mechanism of organocatalytic aryl-aryl bond formation and the regioselectivity in reactions of substituted pyridine N-oxides. acs.org

Combining these theoretical predictions with experimental data from kinetic studies, spectroscopic analysis (NMR, IR), and reaction profiling will enable a comprehensive understanding of its chemical behavior. researchgate.net This integrated approach will facilitate the rational design of catalysts and reaction conditions for selective and efficient transformations.

Targeted Derivatization for Specific Biological Activities

The structural motifs present in this compound are of significant interest in medicinal chemistry. Pyridine N-oxides are a class of compounds known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The N-oxide group can enhance a molecule's physicochemical properties and participate in biological redox reactions.

A key future direction is the targeted synthesis of derivatives for evaluation as potential therapeutic agents. The related compound, 4-chloro-3-methoxy-2-methylpyridine (B28138) N-oxide, is a known intermediate in the synthesis of the proton pump inhibitor Pantoprazole (B1678409), underscoring the pharmaceutical relevance of this chemical scaffold. patsnap.comgoogle.com

Q & A

Q. What synthetic methods yield high-purity 4-Chloro-3-methylpyridine 1-oxide?

The compound is synthesized via peracetic acid oxidation of 3,4-lutidine, achieving 87% yield after purification through alumina chromatography and recrystallization from acetone. Key parameters include temperature control during oxidation and solvent selection for crystallization to avoid impurities .

Q. How should elemental analysis be conducted to validate the compound’s purity?

Elemental analysis should confirm carbon (C: 68.27%), hydrogen (H: 7.37%), and nitrogen (N: 11.37%) content within ±0.2% of theoretical values. Discrepancies may indicate incomplete oxidation or residual solvents .

Q. What spectroscopic techniques are essential for structural confirmation?

- 1H NMR : Identify methyl (δ ~2.5 ppm) and pyridine-N-oxide proton environments.

- IR : Confirm N-O stretching vibrations at ~1250–1300 cm⁻¹.

- Melting Point : Consistent mp of 119–120°C indicates purity .

Advanced Research Questions

Q. How can conflicting melting point data (e.g., 119–120°C vs. literature 128–130°C) be resolved?

Investigate recrystallization solvents (e.g., acetone vs. ethanol) and polymorphic forms. Thermal gravimetric analysis (TGA) can detect solvent retention, while X-ray crystallography clarifies structural variations .

Q. What mechanistic insights explain chlorination selectivity at the 4-position during synthesis?

Computational studies (DFT) suggest electrophilic aromatic substitution is favored at the 4-position due to electron-donating methyl groups stabilizing intermediates. Experimental validation via kinetic isotope effects or substituent variation (e.g., 3-methyl vs. 4-methyl analogs) can further elucidate regioselectivity .

Q. How do trace impurities affect catalytic applications of this compound?

Use HPLC-MS to identify by-products (e.g., dichlorinated derivatives). Compare catalytic performance in cross-coupling reactions before and after purification via preparative chromatography .

Q. What strategies optimize stability during long-term storage?

Store under inert gas (N2/Ar) at –20°C in amber glass to prevent N-oxide degradation. Periodic FTIR monitoring detects hydrolysis to pyridine derivatives. Avoid aqueous solvents to minimize decomposition .

Methodological Challenges

Q. How can researchers address low reproducibility in N-oxidation yields?

Q. What analytical approaches resolve overlapping signals in NMR spectra?

Employ 2D NMR (COSY, HSQC) to distinguish methyl and pyridine protons. Paramagnetic shift reagents (e.g., Eu(fod)3) can separate overlapping aromatic signals .

Q. How to evaluate the compound’s reactivity in novel C–N coupling reactions?

Design kinetic studies using varying palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2) and monitor intermediates via LC-MS. Compare turnover frequencies (TOF) with halogenated analogs (e.g., 4-bromo derivatives) .

Data Interpretation and Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.